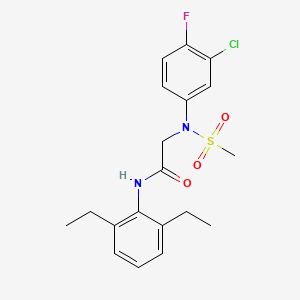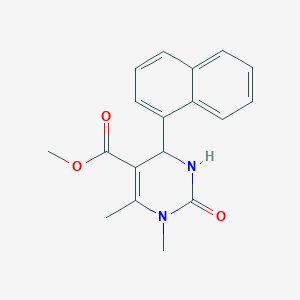![molecular formula C17H19ClO3 B5110498 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors and their role in various physiological processes.
Mecanismo De Acción
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist, which means it blocks the activity of beta-2 adrenergic receptors. Beta-2 adrenergic receptors are found in various tissues, including smooth muscle, cardiac muscle, and adipose tissue. They are activated by the neurotransmitter epinephrine and the hormone norepinephrine, which leads to various physiological responses, such as smooth muscle relaxation and increased heart rate. By blocking the activity of beta-2 adrenergic receptors, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 can inhibit these physiological responses.
Biochemical and Physiological Effects:
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is important in the treatment of asthma and other respiratory disorders. It has also been shown to inhibit insulin secretion, which may have implications for the treatment of diabetes. Additionally, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for use in lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means it can be used to specifically study the function and properties of beta-2 adrenergic receptors. It is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, there are some limitations to its use. It has a relatively short half-life, which means it may need to be administered frequently in experiments. Additionally, it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551. One area of interest is the role of beta-2 adrenergic receptors in the development and progression of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved pharmacological properties. Additionally, there is ongoing research into the use of beta-2 adrenergic receptor antagonists as potential treatments for various inflammatory disorders.
Métodos De Síntesis
The synthesis of 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 involves a series of chemical reactions, including the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with 4-(2-hydroxyethyl)piperazine to form 3-(3-methoxyphenoxy)propyl-4-(2-hydroxyethyl)piperazine. The final step involves the reaction of this intermediate with 1-chloro-2-nitrobenzene to form 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551.
Aplicaciones Científicas De Investigación
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular function, smooth muscle relaxation, and insulin secretion. It is also used to study the effects of beta-2 adrenergic receptor agonists and antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Propiedades
IUPAC Name |
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKKRZBWZIIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)

![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
